molecular formula C10H11BrN2O2 B6626850 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Cat. No. B6626850
M. Wt: 271.11 g/mol
InChI Key: JSJXRAPCMPHEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRL-15572 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of BRL-15572 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and appetite. By blocking this receptor, BRL-15572 may modulate these processes and produce its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to reduce the levels of corticosterone, a hormone that is released in response to stress. These effects may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BRL-15572 in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors or neurotransmitters. However, one of the limitations of using BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on BRL-15572. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its effects on other physiological processes, such as appetite and pain perception. Additionally, the development of new methods for administering BRL-15572 in lab experiments may also be an area of future research.
Conclusion:
In conclusion, BRL-15572 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. Future research on BRL-15572 may lead to the development of new drugs and a better understanding of its effects on various physiological processes.

Synthesis Methods

The synthesis of BRL-15572 involves the reaction of 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine with carboxylic acid chloride. This reaction yields 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylic acid chloride, which is then treated with ammonia to produce BRL-15572.

Scientific Research Applications

BRL-15572 has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is the study of its effects on the central nervous system. BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.

properties

IUPAC Name

7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-1-2-9-7(5-8)6-13(10(12)14)3-4-15-9/h1-2,5H,3-4,6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJXRAPCMPHEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)N)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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